Elacridar Hydrochloride

Description

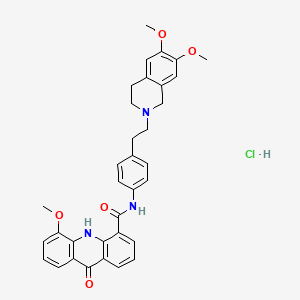

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJZZHRYSSFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932123 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143851-98-3, 178436-75-4 | |

| Record name | Elacridar hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GF 120918A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACRIDAR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elacridar Hydrochloride: A Technical Guide to its Mechanism of Action as a P-glycoprotein and BCRP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacridar hydrochloride (GF120918) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2). These transporters are critical contributors to multidrug resistance (MDR) in oncology and play a significant role in limiting the oral bioavailability and central nervous system (CNS) penetration of numerous therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of Elacridar, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. By effectively blocking the efflux of a wide range of chemotherapeutic and other drugs, Elacridar has been extensively investigated as a chemosensitizer and a pharmacokinetic enhancer.

Introduction: The Challenge of ABC Transporter-Mediated Drug Efflux

P-glycoprotein and BCRP are transmembrane proteins that function as ATP-dependent efflux pumps, actively extruding a diverse array of structurally and functionally unrelated xenobiotics from cells.[1][2] In cancer cells, overexpression of these transporters is a primary mechanism of acquired resistance to chemotherapy.[3] In physiological barriers such as the intestinal epithelium, the blood-brain barrier, and the placenta, P-gp and BCRP limit the absorption and distribution of drugs to their target sites.[4][5]

Elacridar has emerged as a valuable tool in both preclinical research and clinical investigations to overcome these challenges.[6][7] It has been shown to reverse MDR and significantly increase the systemic and target-site exposure of various P-gp and BCRP substrates.[8][9]

Core Mechanism of Action: Inhibition of P-gp and BCRP

Elacridar exerts its inhibitory effect by directly interacting with P-gp and BCRP, thereby preventing the efflux of their substrates. The primary mechanism is believed to be non-competitive inhibition, where Elacridar binds to a site on the transporter that is distinct from the substrate-binding pocket.[6] This interaction is thought to allosterically modulate the transporter's conformation, interfering with the ATP hydrolysis cycle that powers drug efflux.[10] Elacridar has been shown to compete with probes like [3H]azidopine for a common binding site on P-glycoprotein, likely within the transmembrane domains.[6]

Signaling Pathway of P-gp and BCRP Inhibition by Elacridar

The following diagram illustrates the mechanism of P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.

Caption: P-gp and BCRP-mediated drug efflux and its inhibition by Elacridar.

Quantitative Data on Elacridar's Inhibitory Potency

The inhibitory potency of Elacridar against P-gp and BCRP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Elacridar

| Transporter | Assay System | Substrate/Probe | IC50 Value (µM) | Reference |

| P-gp | [3H]azidopine labeling | [3H]azidopine | 0.16 | [11] |

| BCRP | Vesicle Assay | Estrone-3-sulfate | 0.0198 | [12] |

| P-gp | Dasatinib accumulation in MDCKII-MDR1 cells | [14C]dasatinib | 1.01 | [12] |

| BCRP | Dasatinib accumulation in MDCKII-BCRP1 cells | [14C]dasatinib | 1.01 | [12] |

Table 2: Preclinical In Vivo Efficacy of Elacridar

| Animal Model | Co-administered Drug | Elacridar Dose | Fold Increase in Plasma Concentration | Fold Increase in Brain-to-Plasma Ratio | Reference |

| Mouse | Paclitaxel (oral) | 25 mg/kg (oral) | 10.7 | - | [13][14] |

| Mouse | Docetaxel (oral) | 25 mg/kg (oral) | 4 | - | [13][14] |

| Mouse | Talinolol | 5 mg/kg (IV) | - | 2 | [6][8] |

| Mouse | Digoxin | 5 mg/kg (IV) | - | 4 | [6][8] |

| Mouse | Quinidine | 5 mg/kg (IV) | - | 38 | [6][8] |

| Rat | Quinidine | 5 mg/kg (IV) | - | 70 | [6][8] |

| Rat | Lapatinib | 5 mg/kg | - | 1.9 (AUC in brain tissue) | [8] |

Table 3: Clinical Efficacy of Elacridar

| Cancer Type | Co-administered Drug | Elacridar Dose | Key Finding | Reference |

| Solid Tumors | Topotecan (oral) | 100 mg | Achieved maximal oral bioavailability of topotecan. | [15][16] |

| Cancer Patients | Paclitaxel (oral) | Not specified | Significantly increased systemic exposure. | [6] |

| Solid Tumors | Doxorubicin | Not specified | Significantly increased exposure to doxorubicinol. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Elacridar.

P-glycoprotein and BCRP Inhibition Assay using a Cell-Based Accumulation Assay

This protocol describes the use of a fluorescent substrate to measure the inhibitory effect of Elacridar on P-gp or BCRP activity in a cell-based assay.

Experimental Workflow:

Caption: Workflow for a cell-based P-gp/BCRP inhibition assay.

Materials:

-

P-gp or BCRP-overexpressing cells (e.g., MDCKII-MDR1, MDCKII-BCRP) and parental control cells.

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

-

96-well black, clear-bottom cell culture plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Fluorescent substrate stock solution (e.g., Calcein-AM at 1 mM in DMSO for P-gp; Hoechst 33342 at 10 mM in DMSO for BCRP).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the transporter-overexpressing and parental cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere and form a monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of Elacridar in HBSS from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).

-

Pre-incubation with Inhibitor: Remove the culture medium from the wells and wash once with HBSS. Add the Elacridar dilutions and controls to the respective wells and pre-incubate for 30 minutes at 37°C.

-

Substrate Addition: Prepare the fluorescent substrate working solution in HBSS at the desired final concentration (e.g., 1 µM Calcein-AM, 5 µM Hoechst 33342). Add the substrate to all wells.

-

Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

-

Washing: Aspirate the substrate-containing solution and wash the cells three times with ice-cold HBSS to remove extracellular fluorescence.

-

Fluorescence Measurement: Add HBSS to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/520 nm for Calcein; Ex/Em ~350/460 nm for Hoechst 33342).

-

Data Analysis: Subtract the background fluorescence of empty wells. Normalize the fluorescence intensity of the treated wells to the vehicle control. Plot the normalized fluorescence against the logarithm of the Elacridar concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P-gp ATPase Activity Assay

This assay measures the effect of Elacridar on the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.

Materials:

-

P-gp-containing membrane vesicles (commercially available).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2).

-

ATP solution (e.g., 100 mM).

-

Elacridar stock solution (10 mM in DMSO).

-

P-gp substrate/activator (e.g., verapamil).

-

Sodium orthovanadate (a general ATPase inhibitor).

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).

-

96-well microplate.

-

Plate reader for absorbance measurement.

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, P-gp membrane vesicles (e.g., 5-10 µg protein), and varying concentrations of Elacridar or a known P-gp substrate (as a positive control for stimulation) or inhibitor. Include a control with sodium orthovanadate to determine the P-gp specific ATPase activity.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 3-5 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATP hydrolysis is linear.

-

Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Determine the effect of Elacridar on the basal and substrate-stimulated P-gp ATPase activity.

Bidirectional Transport Assay using Caco-2 Cells

This assay assesses the effect of Elacridar on the polarized transport of a P-gp substrate across a Caco-2 cell monolayer, which mimics the intestinal epithelium.

Materials:

-

Caco-2 cells.

-

Transwell® inserts (e.g., 12-well or 24-well format).

-

Cell culture medium.

-

Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

-

P-gp substrate (e.g., digoxin, rhodamine 123).

-

Elacridar stock solution.

-

Scintillation counter or LC-MS/MS for substrate quantification.

-

TEER (Transepithelial Electrical Resistance) meter.

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the TEER of the monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) is typically required.

-

Transport Experiment Setup:

-

Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate with or without Elacridar to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh transport buffer.

-

Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate with or without Elacridar to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh transport buffer.

-

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

-

Quantification: Analyze the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the substrate across the monolayer, A is the surface area of the insert, and C0 is the initial substrate concentration in the donor chamber.

-

Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

-

An efflux ratio greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of Elacridar confirms its inhibitory effect on P-gp.

-

Logical Framework: Elacridar's Role in Enhancing Drug Efficacy

The following diagram illustrates the logical progression of how Elacridar's mechanism of action leads to improved therapeutic outcomes.

Caption: Logical flow of Elacridar's action to enhance drug efficacy.

Conclusion

This compound is a powerful and specific dual inhibitor of P-glycoprotein and BCRP. Its mechanism of action, centered on the blockade of drug efflux, has been robustly characterized through a variety of in vitro and in vivo models. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize Elacridar to overcome multidrug resistance and improve the pharmacokinetic profiles of a wide range of therapeutic agents. Further research into the clinical applications of Elacridar holds significant promise for enhancing the efficacy of existing and novel therapies in oncology and other fields where P-gp and BCRP present a formidable barrier to successful treatment.

References

- 1. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genomembrane.com [genomembrane.com]

- 3. researchgate.net [researchgate.net]

- 4. xenotech.com [xenotech.com]

- 5. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

Elacridar Hydrochloride: A Technical Guide for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacridar hydrochloride (GF120918) is a potent, third-generation, dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in oncology and in restricting the penetration of xenobiotics across physiological barriers such as the blood-brain barrier.[4][5] This technical guide provides an in-depth overview of the research applications of elacridar, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Elacridar's ability to modulate the pharmacokinetics and biodistribution of various therapeutic agents makes it an invaluable tool in preclinical and clinical research.[6][7]

Core Mechanism of Action

Elacridar functions by non-competitively inhibiting the efflux activity of P-gp and BCRP.[3] These transporters are expressed in various tissues, including cancer cells, the luminal membrane of the intestinal epithelium, and the endothelial cells of the blood-brain barrier. By binding to these transporters, elacridar blocks their ability to pump a wide range of substrates, including many chemotherapeutic drugs and other small molecules, out of the cell or across tissue barriers. This inhibition leads to increased intracellular or tissue concentrations of the co-administered substrate drugs, thereby enhancing their efficacy or enabling them to reach previously inaccessible sites.[2][4]

Key Research Applications

Overcoming Multidrug Resistance in Oncology

A primary application of elacridar is in reversing MDR in cancer cells that overexpress P-gp and/or BCRP.[1][2] Co-administration of elacridar with chemotherapeutic agents that are substrates for these transporters can re-sensitize resistant cancer cell lines to treatment.

-

In Vitro Studies : Elacridar has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of various anticancer drugs in resistant cell lines. For instance, in paclitaxel-resistant ovarian cancer cell lines, elacridar restored sensitivity to paclitaxel and doxorubicin.[4] Similarly, in topotecan-resistant ovarian cancer cells overexpressing BCRP, elacridar markedly decreased the IC50 of topotecan.[2]

-

In Vivo Studies : In xenograft models, the combination of elacridar with chemotherapeutics has demonstrated enhanced anti-tumor activity compared to the chemotherapeutic agent alone.[8]

Enhancing Drug Penetration Across the Blood-Brain Barrier

The blood-brain barrier (BBB) expresses high levels of P-gp and BCRP, which actively restrict the entry of many drugs into the central nervous system (CNS). Elacridar is widely used as a research tool to investigate the role of these transporters at the BBB and to enhance the brain penetration of CNS-targeted therapies.[6][7]

-

Preclinical Models : Studies in rodents have shown that co-administration of elacridar significantly increases the brain-to-plasma concentration ratio of P-gp and BCRP substrates. For example, elacridar has been shown to increase the brain penetration of drugs like loperamide, quinidine, digoxin, and talinolol by several fold.[7][9] This is a critical strategy for developing treatments for brain tumors and other CNS disorders.[6]

Improving Oral Bioavailability of Drugs

P-gp and BCRP in the apical membrane of intestinal enterocytes can limit the oral absorption of their substrates by pumping them back into the intestinal lumen. Elacridar can inhibit this intestinal efflux, thereby increasing the oral bioavailability of co-administered drugs.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the effects of elacridar.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance

| Cell Line | Resistant to | Co-administered Drug | Elacridar Concentration (µM) | IC50 without Elacridar (ng/mL) | IC50 with Elacridar (ng/mL) | Fold Re-sensitization | Reference |

| A2780PR1 | Paclitaxel | Paclitaxel | 0.1 | 755 | 4.66 | 162 | [4] |

| A2780PR2 | Paclitaxel | Paclitaxel | 0.1 | 1970 | 4.96 | 397 | [4] |

| A2780PR1 | Paclitaxel | Doxorubicin | 0.1 | 2033 | 22.8 | 89 | [4] |

| A2780PR2 | Paclitaxel | Doxorubicin | 0.1 | 6292 | 62.1 | 101 | [4] |

| A2780TR1 | Topotecan | Topotecan | 0.1 | 204.68 | 18.81 | 10.88 | [2] |

| A2780TR1 | Topotecan | Topotecan | 1.0 | 204.68 | 15.29 | 13.39 | [2] |

| A2780TR2 | Topotecan | Topotecan | 0.1 | 132.00 | 19.11 | 6.91 | [2] |

| A2780TR2 | Topotecan | Topotecan | 1.0 | 132.00 | 11.11 | 11.88 | [2] |

Table 2: In Vivo Effect of Elacridar on Brain Penetration of P-gp/BCRP Substrates

| Animal Model | Substrate Drug | Elacridar Dose | Route of Administration | Fold Increase in Brain-to-Plasma Ratio | Reference |

| Mouse | Quinidine | 5 mg/kg | Intravenous | 38 | [7] |

| Mouse | Digoxin | 5 mg/kg | Intravenous | 4 | [7] |

| Mouse | Talinolol | 5 mg/kg | Intravenous | 2 | [7] |

| Rat | Quinidine | 5 mg/kg | Intravenous | 70 | [7] |

| Rat | Loperamide | 1.0 mg/kg | Intravenous | 3.5 | [9] |

| Mouse | Sunitinib | 100 mg/kg | Oral | ~12 | [6] |

Experimental Protocols

MTT Assay for Cell Viability and Drug Resistance

This protocol is used to assess the effect of elacridar on the cytotoxicity of a chemotherapeutic agent against cancer cell lines.

Materials:

-

Cancer cell lines (sensitive and resistant)

-

Complete culture medium

-

96-well plates

-

Chemotherapeutic agent

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of elacridar (e.g., 0.1 µM or 1 µM).

-

Remove the culture medium from the wells and add the drug solutions. Include untreated control wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Calcein-AM Efflux Assay for P-gp/BCRP Activity

This assay measures the function of efflux pumps by quantifying the intracellular accumulation of a fluorescent substrate, Calcein-AM.

Materials:

-

Cells grown in a 96-well plate

-

Calcein-AM

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Wash the cells with HBSS.

-

Pre-incubate the cells with elacridar at various concentrations (or a fixed concentration) for 30-60 minutes at 37°C.

-

Add Calcein-AM (final concentration typically 1-5 µM) to the wells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize using a fluorescence microscope.

-

Increased fluorescence in elacridar-treated cells compared to controls indicates inhibition of efflux.

In Vivo Pharmacokinetic Study for Brain Penetration

This protocol outlines a typical experiment to assess the effect of elacridar on the brain distribution of a test compound in rodents.

Materials:

-

Rodents (e.g., mice or rats)

-

Test compound (P-gp/BCRP substrate)

-

This compound

-

Dosing vehicles

-

Blood collection supplies

-

Tissue homogenization equipment

-

LC-MS/MS for bioanalysis

Procedure:

-

Acclimate the animals for at least one week.

-

Divide the animals into two groups: control (vehicle + test compound) and elacridar-treated (elacridar + test compound).

-

Administer elacridar (e.g., 5 mg/kg, IV, or 100 mg/kg, oral) at a specified time before the test compound (e.g., 30 minutes).

-

Administer the test compound at a defined dose and route.

-

Collect blood and brain samples at various time points post-dose.

-

Process the plasma and homogenize the brain tissue.

-

Extract the test compound from the plasma and brain homogenates.

-

Quantify the concentration of the test compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp).

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Elacridar in overcoming drug efflux.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Elacridar Hydrochloride: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action

Elacridar hydrochloride is a potent, orally active inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two key efflux transporters that contribute to multidrug resistance (MDR) in cancer therapy.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, along with relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound, also known as GF120918A, is an acridonecarboxamide derivative.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide hydrochloride |

| Molecular Formula | C34H34ClN3O5 |

| Molecular Weight | 600.10 g/mol [1][3][5] |

| CAS Number | 143851-98-3[1][2][3][5] |

| Appearance | Yellow powder[6] |

| Melting Point | >198°C (decomposes)[6] |

| Solubility | DMSO: 12 mg/mL (20 mM)[3], Water: 0.00281 mg/mL[5] |

| Storage | Store at -20°C[1][3][6] |

The structure of this compound consists of a tricyclic acridine core, which is characteristic of this class of compounds.[4]

Mechanism of Action: Overcoming Multidrug Resistance

Multidrug resistance is a significant challenge in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[3][7][8] These transporters act as efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.

Elacridar functions by directly inhibiting the activity of P-gp and BCRP.[3][7][8] By blocking these efflux pumps, Elacridar increases the intracellular accumulation and retention of co-administered anticancer drugs, effectively resensitizing resistant cancer cells to treatment. This mechanism has been shown to enhance the efficacy of various cytotoxic drugs, including doxorubicin and vincristine.[3]

Experimental Protocols

In Vivo Assessment of P-gp Mediated Efflux at the Blood-Brain Barrier

A simplified rodent model can be used to screen for a test compound's susceptibility to P-gp mediated efflux at the blood-brain barrier (BBB).[9][10]

Methodology:

-

Animal Model: Male CD-1 mice or Sprague-Dawley rats are used.[9]

-

Groups: Animals are divided into two groups: one receiving the P-gp substrate (probe) alone and the other receiving Elacridar prior to the probe substrate.

-

Dosing: Elacridar is administered intravenously at 5 mg/kg, 30 minutes before the administration of the probe substrate.[9][10]

-

Sample Collection: Blood and brain samples are collected at various time points (e.g., 1, 3, 5, and 7 hours) after probe administration.[9]

-

Sample Processing: Brain tissue is homogenized in phosphate-buffered saline (PBS).[9] Plasma is separated from blood by centrifugation.

-

Analysis: The concentrations of the probe substrate in plasma and brain homogenates are determined using UPLC-MS/MS.[9]

In Vitro Cell Viability and Protein Expression Analysis

The effect of Elacridar on cell viability and the expression of ABC transporters can be assessed in cancer cell lines.[2]

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, 786-O) are cultured under standard conditions.[2]

-

Cell Viability Assay: Cells are treated with varying concentrations of Elacridar (e.g., 0.001-1 µM) for a specified duration (e.g., 2 hours), and cell viability is measured using a standard assay like MTT.[2]

-

Protein Expression Analysis: Cells are treated with Elacridar (e.g., 5 µM) for 24 hours.[2] Cell lysates are then prepared, and the expression levels of P-gp and BCRP are determined by Western blotting.

-

Intracellular Accumulation Assay: To assess the functional inhibition of efflux pumps, cells are treated with Elacridar (5 µM) for 24 hours, followed by incubation with a fluorescent substrate of P-gp/BCRP (e.g., 99mTc-MIBI).[2] Intracellular accumulation of the substrate is then measured.

Formulation of Amorphous Solid Dispersions (ASDs)

Due to its low aqueous solubility, this compound often requires formulation development to improve its oral bioavailability.[11] One approach is the creation of amorphous solid dispersions.

Methodology:

-

Solvent-Removal Method: this compound and a suitable polymer (e.g., povidone K30) and surfactant (e.g., sodium dodecyl sulfate) are dissolved in an organic solvent like DMSO.[12]

-

Freeze Drying: The solution is then freeze-dried to remove the solvent, resulting in an amorphous solid dispersion powder.[12]

-

Dissolution Testing: The dissolution profile of the ASD is compared to that of crystalline this compound in a simulated intestinal fluid to evaluate the enhancement in solubility.[12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]

- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Elacridar HCl | 143851-98-3 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide on Elacridar Hydrochloride's Role in Multidrug Resistance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Multidrug Resistance

Multidrug resistance (MDR) remains a primary obstacle to the successful chemotherapeutic treatment of cancer. A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters by cancer cells.[1][2] These transmembrane proteins function as ATP-dependent efflux pumps, actively expelling a wide array of structurally diverse cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3]

Two of the most clinically relevant ABC transporters implicated in MDR are P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[2] Elacridar Hydrochloride (GF120918A) is a potent, third-generation, orally active dual inhibitor of both P-gp and BCRP.[4][5][6][7] This guide provides a comprehensive technical overview of Elacridar's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in reversing multidrug resistance.

Core Mechanism of Action

Elacridar functions by directly inhibiting the efflux activity of P-gp and BCRP transporters located in the cell membrane.[6] It is believed to act as a competitive or non-competitive inhibitor, binding to the transporters and preventing them from effectively pumping chemotherapeutic drugs out of the cell.[2] This inhibition leads to a significant increase in the intracellular accumulation and retention of co-administered anticancer agents, thereby restoring their cytotoxic effects in resistant cells.[4]

The primary role of Elacridar is to act as a "chemosensitizer" or "bioenhancer," re-sensitizing resistant cancer cells to conventional chemotherapy.[1][3] Its dual-inhibitor nature makes it particularly valuable, as tumors can co-express multiple ABC transporters.

Quantitative Data: Efficacy of Elacridar

The efficacy of Elacridar is quantified by its ability to reduce the IC50 (half-maximal inhibitory concentration) of cytotoxic drugs in resistant cell lines. This "fold-reversal" or "sensitization" factor is a key metric for its chemosensitizing potential.

Table 1: Reversal of Paclitaxel (PAC) and Doxorubicin (DOX) Resistance in Ovarian Cancer Cell Lines

Data below shows the potentiation of PAC and DOX by Elacridar in PAC-resistant A2780PR1 and A2780PR2 cell lines.

| Cell Line | Drug | Elacridar Conc. (µM) | IC50 (ng/mL) | Fold Decrease in IC50 |

| A2780PR1 | PAC | 0 | 755 | - |

| 0.1 | 4.66 | 162-fold [1] | ||

| 1.0 | 4.04 | 187-fold [1] | ||

| A2780PR2 | PAC | 0 | 1970 | - |

| 0.1 | 4.96 | 397-fold [1] | ||

| 1.0 | 4.07 | 483-fold [1] | ||

| A2780PR1 | DOX | 0 | 2033 | - |

| 0.1 | 44.4 | 46-fold [1] | ||

| 1.0 | 50.0 | 41-fold [1] | ||

| A2780PR2 | DOX | 0 | 6292 | - |

| 0.1 | 67.8 | 93-fold [1] | ||

| 1.0 | 62.1 | 101-fold [1] |

Note: Elacridar showed no significant effect on the IC50 of Cisplatin, a non-P-gp substrate, confirming its specific mechanism of action.[1][8]

Table 2: Reversal of Topotecan (TOP) Resistance in Ovarian Cancer Cell Lines

Data below shows the potentiation of TOP by Elacridar in TOP-resistant A2780TR1 and A2780TR2 cell lines, which overexpress BCRP.

| Cell Line | Drug | Elacridar Conc. (µM) | IC50 (ng/mL) | Fold Decrease in IC50 |

| A2780TR1 | TOP | 0 | 204.68 | - |

| 0.1 | 18.81 | 10.9-fold [8][9] | ||

| 1.0 | 15.29 | 13.4-fold [8][9] | ||

| 5.0 | 12.05 | 17.0-fold [8][9] | ||

| A2780TR2 | TOP | 0 | 132.00 | - |

| 0.1 | 19.11 | 6.9-fold [8][9] | ||

| 1.0 | 11.11 | 11.9-fold [8][9] | ||

| 5.0 | 7.61 | 17.4-fold [8][9] |

Table 3: In Vivo Efficacy - Enhancement of Brain Penetration

Elacridar's inhibition of P-gp and BCRP at the blood-brain barrier (BBB) significantly increases the brain-to-plasma (B/P) ratio of co-administered drugs.

| Species | P-gp Substrate | Elacridar Treatment | Fold Increase in B/P Ratio |

| Mouse | Quinidine | 5 mg/kg IV Elacridar | 38-fold [10][11] |

| Mouse | Digoxin | 5 mg/kg IV Elacridar | 4-fold [10][11] |

| Mouse | Talinolol | 5 mg/kg IV Elacridar | 2-fold [10][11] |

| Rat | Quinidine | 5 mg/kg IV Elacridar | 70-fold [10][11] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTS/MTT Assay)

This protocol determines the concentration at which a drug inhibits cell proliferation by 50% (IC50) and assesses the reversal of resistance by Elacridar.

Methodology:

-

Cell Seeding: Plate cells (e.g., 2x10³ to 5x10³ cells/well) in 96-well plates and allow them to adhere for 24-48 hours.[2][12]

-

Compound Preparation: Prepare serial dilutions of the cytotoxic drug (e.g., Paclitaxel) and Elacridar in culture medium.

-

Treatment: Treat cells with:

-

Incubation: Incubate the plates for a specified period (typically 72 hours) at 37°C in a humidified incubator.[2][12]

-

Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well.[2] Incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for MTT) using a microplate reader.[13][14]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves and determine IC50 values using non-linear regression.

ABC Transporter ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp or BCRP in isolated membrane vesicles. Substrates typically stimulate ATPase activity, which can then be inhibited by compounds like Elacridar.

Methodology:

-

Membrane Preparation: Use purified membrane vesicles from Sf9 or mammalian cells overexpressing the target transporter (e.g., P-gp or BCRP).[15]

-

Reaction Setup: In a 96-well plate, combine the membrane vesicles (e.g., 5-10 µg protein) with assay buffer.

-

Compound Addition:

-

Activation Assay: Add various concentrations of the test compound (Elacridar) to measure its effect on basal ATPase activity.

-

Inhibition Assay: Add a known transporter substrate/stimulator (e.g., Verapamil for P-gp) followed by various concentrations of the inhibitor (Elacridar).[16]

-

-

Initiate Reaction: Start the reaction by adding Mg-ATP. Incubate at 37°C for 15-30 minutes.[17]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing SDS).

-

Phosphate Detection: Add a colorimetric reagent to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15]

-

Measurement: Read the absorbance at a wavelength between 630-850 nm.

-

Data Analysis: Calculate the vanadate-sensitive ATPase activity (total activity minus activity in the presence of sodium orthovanadate, a potent ATPase inhibitor) and determine the concentration of Elacridar that causes 50% inhibition (IC50).

Drug Transport/Accumulation Assay (Calcein-AM or Rhodamine 123 Assay)

This assay visually or quantitatively measures the function of efflux pumps by monitoring the accumulation of a fluorescent substrate.

Methodology:

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or flow cytometry tubes).

-

Inhibitor Pre-incubation: Treat cells with Elacridar (e.g., 0.1-5 µM) or vehicle control and incubate for 30-60 minutes at 37°C.[9]

-

Substrate Loading: Add a fluorescent substrate of P-gp/BCRP (e.g., Calcein-AM, Rhodamine 123, or Hoechst 33342).[8]

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.

-

Washing: Wash cells with ice-cold PBS to remove extracellular substrate and stop the transport process.

-

Measurement:

-

Fluorescence Microscopy: Visualize and capture images of intracellular fluorescence.

-

Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.[1]

-

Plate Reader: Measure fluorescence intensity in a 96-well format.

-

-

Data Analysis: Compare the fluorescence accumulation in Elacridar-treated cells to control cells. A higher fluorescence signal in the presence of Elacridar indicates potent inhibition of efflux.[4]

Conclusion and Future Directions

This compound is a robust and highly effective dual inhibitor of P-gp and BCRP, two key mediators of multidrug resistance in cancer. Its ability to significantly increase the intracellular concentration of various chemotherapeutic agents translates into a potent re-sensitization of resistant cancer cells, as demonstrated by extensive in vitro and in vivo data.[1][10] The experimental protocols detailed herein provide a standardized framework for evaluating Elacridar and other potential MDR modulators. While clinical development has faced challenges, the compelling preclinical evidence underscores the therapeutic potential of inhibiting ABC transporters.[18] Future research may focus on novel drug delivery systems to improve Elacridar's bioavailability and targeted delivery, potentially unlocking its full clinical utility in overcoming one of oncology's most persistent challenges.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

Elacridar Hydrochloride for blood-brain barrier penetration studies

An In-depth Technical Guide to Elacridar Hydrochloride for Blood-Brain Barrier Penetration Studies

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound (HCl), a potent dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It details its mechanism of action, applications, and experimental protocols for assessing and enhancing drug penetration across the blood-brain barrier (BBB).

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside[1]. This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for drug delivery to the CNS. A key component of this barrier is the expression of ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2)[2][3]. These transporters actively pump a wide variety of xenobiotics, including many therapeutic drugs, out of the brain endothelial cells, thus severely limiting their CNS accumulation[2][4].

Elacridar (also known as GF120918 or GF120918A) is a third-generation, orally active, and potent dual inhibitor of P-gp and BCRP[3][5][6]. Its ability to block these efflux pumps makes it an invaluable tool in preclinical research for two primary purposes:

-

To investigate whether a drug candidate is a substrate of P-gp and/or BCRP.

-

To enhance the CNS penetration of substrate drugs, potentially improving the treatment of brain tumors and other CNS disorders[4][7].

This document serves as a technical resource, consolidating key data and methodologies for the effective use of Elacridar in BBB penetration studies.

Chemical and Physical Properties

This compound is a yellow powder with poor aqueous solubility, a property that influences its formulation and bioavailability[7][8][9]. Due to the instability of its solutions, fresh preparation for each experiment is recommended[6].

| Property | Value | Reference |

| Full Chemical Name | N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide hydrochloride | [2][3] |

| Synonyms | GF120918, GF120918A | [2][5] |

| CAS Number | 143851-98-3 | [3][8] |

| Molecular Formula | C₃₄H₃₃N₃O₅·HCl | [3] |

| Molecular Weight | 600.1 g/mol | [2][3] |

| Appearance | Yellow powder | [9] |

| Solubility | Soluble in DMSO. Poorly soluble in water. | [3][7][8] |

| Storage | Store powder at -20°C | [3][9] |

Mechanism of Action at the Blood-Brain Barrier

Elacridar functions by competitively inhibiting the P-gp and BCRP transporters located on the luminal membrane of the brain endothelial cells[2]. These transporters utilize ATP hydrolysis to actively efflux substrates from the cell interior back into the bloodstream[2]. By blocking this mechanism, Elacridar allows co-administered drugs that are P-gp/BCRP substrates to bypass this efflux, leading to significantly higher concentrations within the brain parenchyma.

Interestingly, Elacridar itself is a substrate for P-gp and BCRP. This results in a nonlinear, dose-dependent brain distribution; as the administered dose of Elacridar increases, it begins to saturate its own efflux transporters, leading to a disproportionately large increase in its own brain concentration[4][10]. This self-saturating property is a key consideration when designing experiments to achieve maximal inhibition of the transporters.

Quantitative Data on Efficacy

The co-administration of Elacridar has been shown to dramatically increase the brain-to-plasma (B/P) ratio of numerous P-gp and BCRP substrates. The following table summarizes key findings from various preclinical studies, demonstrating the potent effect of Elacridar on enhancing CNS drug exposure.

| Probe Substrate | Animal Model | Elacridar Dose & Route | Key Finding | Reference |

| Quinidine | Mouse | 5 mg/kg, IV | 38-fold increase in B/P ratio | [11][12][13] |

| Quinidine | Rat | 5 mg/kg, IV | 70-fold increase in B/P ratio | [11][12][13] |

| Digoxin | Mouse | 5 mg/kg, IV | 4-fold increase in B/P ratio | [11][12][13] |

| Talinolol | Mouse | 5 mg/kg, IV | 2-fold increase in B/P ratio | [11][12][13] |

| Paclitaxel | Mouse | 25 mg/kg, Oral | 2.75-fold increase in B/P ratio (from 0.08 to 0.22) | [14] |

| Docetaxel | Mouse | Not Specified | Brain concentration increased to 59% of that in P-gp knockout mice | |

| Sunitinib | Mouse | 100 mg/kg, Oral | 12-fold increase in brain penetration | [7] |

| EAI045 | Mouse | 50 mg/kg, Oral | 5.4-fold increase in B/P ratio | [15] |

| Lapatinib | Rat | Not Specified | 86.5% increase in brain AUC₀-∞ | |

| Erlotinib | Mouse | 10-50 mg/kg, Oral | B/P ratio increased from 0.09 to 0.25-0.37 | [16] |

Experimental Protocols

The following sections provide detailed methodologies for conducting in vivo studies with Elacridar.

In Vivo Protocol: Assessing BBB Efflux in Rodents

This protocol provides a generalized framework for determining if a test compound is a P-gp/BCRP substrate by measuring the impact of Elacridar on its B/P ratio[11][12].

Objective: To quantify the change in a test compound's brain and plasma concentrations following P-gp/BCRP inhibition by Elacridar.

Materials:

-

Animals: Male FVB or C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g).

-

Inhibitor: this compound.

-

Test Compound: The drug being investigated.

-

Vehicles:

-

Equipment: Dosing syringes, cardiac puncture supplies, brain harvesting tools, homogenizer, centrifuge, UPLC-MS/MS system.

Methodology:

-

Dosing Solution Preparation:

-

Prepare Elacridar and the test compound in the appropriate vehicle on the day of the experiment. Vortex and sonicate as needed to ensure complete dissolution or a homogenous suspension.

-

-

Animal Grouping and Administration:

-

Acclimate animals for at least 3 days prior to the study.

-

Divide animals into two main groups (n=4 per time point):

-

Group 1 (Control): Administer vehicle, followed by the test compound.

-

Group 2 (Treatment): Administer Elacridar, followed by the test compound.

-

-

Elacridar Dosing: Administer Elacridar typically 30-60 minutes before the test compound[11][12].

-

Administer the test compound via the desired route (e.g., IV or PO).

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-test compound administration), euthanize animals via an approved method (e.g., CO₂ asphyxiation)[4][7].

-

Immediately perform cardiac puncture to collect whole blood into heparinized tubes[4].

-

Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.

-

Carefully excise the brain, wash with cold saline, blot dry, and flash-freeze in liquid nitrogen[4]. Store all samples at -80°C until analysis.

-

-

Sample Processing:

-

Bioanalysis:

-

Data Analysis:

-

Calculate the brain-to-plasma ratio (B/P Ratio) for each animal:

-

B/P Ratio = (Concentration in Brain Homogenate) / (Concentration in Plasma)

-

-

Calculate the mean B/P ratio for each group at each time point.

-

The fold-increase in brain penetration is determined by dividing the mean B/P ratio of the Elacridar-treated group by the mean B/P ratio of the control group. A statistically significant increase (e.g., >2-fold) is strong evidence that the test compound is a P-gp and/or BCRP substrate.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo study using Elacridar.

Decision Framework for Using Elacridar

Researchers can use a logical decision-making process to determine when and how to incorporate Elacridar into their drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]

- 4. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Elacridar HCl | 143851-98-3 [chemicalbook.com]

- 10. experts.umn.edu [experts.umn.edu]

- 11. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. researchgate.net [researchgate.net]

- 14. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Elacridar Hydrochloride: A Technical Guide to its Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elacridar hydrochloride (formerly known as GF120918A) is a potent, third-generation, dual inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters are key players in the phenomenon of multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from tumor cells and limiting their efficacy.[1][3] Furthermore, their expression at physiological barriers, such as the blood-brain barrier (BBB), significantly restricts the penetration of many drugs into the central nervous system (CNS). This technical guide provides an in-depth overview of the preclinical applications of Elacridar, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways to support researchers in leveraging this critical tool for drug development.

Mechanism of Action

Elacridar functions as a non-competitive inhibitor of P-gp and BCRP.[4] It binds to the transporters and is thought to modulate their ATPase activity, thereby inhibiting the energy-dependent efflux of substrate drugs.[4][5] This leads to increased intracellular and tissue concentrations of co-administered therapeutic agents, effectively reversing MDR and enhancing drug distribution to target sites.[5][6]

Preclinical Applications

Overcoming Multidrug Resistance in Oncology

A primary application of Elacridar in preclinical research is the reversal of MDR in various cancer models. By inhibiting P-gp and BCRP, Elacridar re-sensitizes resistant cancer cells to a multitude of chemotherapeutic drugs.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance

| Cell Line | Cancer Type | Chemotherapeutic Agent | Elacridar Concentration (µM) | IC50 Fold Reduction | Reference |

| A2780PR1 | Ovarian Cancer | Paclitaxel | 0.1 | 162 | [5] |

| A2780PR2 | Ovarian Cancer | Paclitaxel | 0.1 | 397 | [5] |

| A2780PR1 | Ovarian Cancer | Doxorubicin | 0.1 | 46 | [5] |

| A2780PR2 | Ovarian Cancer | Doxorubicin | 0.1 | 92.8 | [5] |

| A2780TR1 | Ovarian Cancer | Topotecan | 0.1 | 10.88 | [7] |

| A2780TR2 | Ovarian Cancer | Topotecan | 0.1 | 6.91 | [7] |

| K562-RC | Chronic Myeloid Leukemia | Imatinib | 0.25 | 5 | [8] |

| K562-RD | Chronic Myeloid Leukemia | Imatinib | 0.25 | 10 | [8] |

Enhancing Central Nervous System (CNS) Drug Penetration

The expression of P-gp and BCRP at the blood-brain barrier (BBB) is a major obstacle for the delivery of drugs to the CNS. Elacridar has been extensively used in preclinical models to inhibit these transporters at the BBB, thereby increasing the brain penetration of various therapeutic agents.

Table 2: In Vivo Efficacy of Elacridar in Enhancing Brain Drug Penetration

| Animal Model | Drug | Elacridar Dose | Route of Administration | Brain-to-Plasma Ratio Fold Increase | Reference |

| Mouse | Talinolol | 5 mg/kg | IV | 2 | [9][10] |

| Mouse | Digoxin | 5 mg/kg | IV | 4 | [9][10] |

| Mouse | Quinidine | 5 mg/kg | IV | 38 | [9][10] |

| Rat | Quinidine | 5 mg/kg | IV | 70 | [9][10] |

| Mouse | EAI045 | Oral | Oral | 5.4 | [11] |

| Rat | Lapatinib | 5 mg/kg | IP | 1.86 (AUC) | [12] |

Signaling Pathways

The overexpression of P-gp and BCRP in cancer cells is often regulated by complex signaling pathways. Understanding these pathways is crucial for developing effective strategies to combat MDR. Elacridar's inhibitory action directly counteracts the functional consequences of these pathways.

Caption: P-gp upregulation pathway and Elacridar's point of intervention.

Caption: BCRP regulation and the inhibitory action of Elacridar.

Experimental Protocols

In Vitro Multidrug Resistance Reversal Assay (MTT Assay)

This protocol outlines a common method to assess the ability of Elacridar to reverse MDR in cancer cell lines.

Workflow:

Caption: Step-by-step workflow for the MTT-based MDR reversal assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells (both drug-sensitive and resistant lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

-

Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Elacridar (e.g., 0.1-1 µM).[5] Include controls for the chemotherapeutic agent alone, Elacridar alone, and vehicle.

-

Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[8]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the chemotherapeutic agent with and without Elacridar. The fold reversal is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with Elacridar.

In Vivo Pharmacokinetic Study for Brain Penetration

This protocol describes a general procedure to evaluate the effect of Elacridar on the brain distribution of a test compound in rodents.

Workflow:

Caption: General workflow for an in vivo pharmacokinetic study of brain penetration.

Detailed Steps:

-

Animal Dosing: Administer Elacridar to one group of animals (e.g., mice or rats) at a dose known to inhibit P-gp and BCRP (e.g., 5 mg/kg, IV). The control group receives the vehicle.[9][10]

-

Test Compound Administration: After a specified pretreatment time (e.g., 30 minutes), administer the test compound to both groups.[9][10]

-

Sample Collection: At various time points post-administration of the test compound, collect blood and brain samples.

-

Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.[10]

-

Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.[10]

-

Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) or the ratio of the area under the curve (AUC) for the brain and plasma (AUCbrain/AUCplasma).[9] A significant increase in this ratio in the Elacridar-treated group compared to the control group indicates that the test compound is a substrate of P-gp and/or BCRP at the BBB.

Conclusion

This compound is an indispensable tool in preclinical drug discovery and development. Its potent and dual inhibition of P-gp and BCRP provides researchers with a reliable method to investigate and overcome multidrug resistance in cancer and to enhance the delivery of drugs to the central nervous system. The data and protocols presented in this guide offer a solid foundation for the effective application of Elacridar in a research setting, ultimately contributing to the development of more effective therapeutic strategies.

References

- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Drug efflux by Breast Cancer Resistance Protein (BCRP) is a mechanism of resistance to the benzimidazole insulin-like growth factor receptor/insulin receptor inhibitor, BMS-536924 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Elacridar Hydrochloride: A Technical Guide to a Potent Chemosensitizer in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a critical obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of anticancer drugs from tumor cells. Elacridar hydrochloride (GF120918A), a potent third-generation, non-competitive inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizing agent. By blocking the activity of these efflux pumps, Elacridar increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its evaluation, and a discussion of its potential role in modern oncology.

Introduction

This compound, also known as GF120918A, is a synthetic acridonecarboxamide derivative developed to overcome MDR in cancer.[1] Unlike first and second-generation MDR inhibitors, Elacridar exhibits high potency and specificity with a more favorable side-effect profile.[2] It functions as a dual inhibitor of two of the most clinically relevant ABC transporters: P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[3][4] These transporters are responsible for the efflux of a broad spectrum of chemotherapeutic drugs, including taxanes, anthracyclines, and topoisomerase inhibitors.[1][5]

Mechanism of Action

Elacridar non-competitively inhibits the function of P-gp and BCRP.[2] It is believed to interact with the transmembrane domains of these transporters, modulating their ATPase activity and locking them in a conformation that is unable to bind to or transport their substrates.[2] This inhibition leads to the intracellular accumulation of chemotherapeutic agents that are substrates of these pumps, ultimately restoring their ability to induce cell death in resistant cancer cells.

Preclinical and Clinical Data

A substantial body of preclinical and clinical evidence supports the potential of Elacridar as a chemosensitizer.

In Vitro Efficacy

Numerous studies have demonstrated the ability of Elacridar to reverse MDR in various cancer cell lines. The tables below summarize key quantitative data from these studies.

Table 1: Reversal of Paclitaxel Resistance by Elacridar in Ovarian Cancer Cell Lines [5]

| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |

| A2780PR1 | Paclitaxel alone | 755 | - |

| Paclitaxel + 0.1 µM Elacridar | 4.66 | 162-fold | |

| Paclitaxel + 1 µM Elacridar | 4.66 | 162-fold | |

| A2780PR2 | Paclitaxel alone | 1970 | - |

| Paclitaxel + 0.1 µM Elacridar | 4.07 | 483-fold | |

| Paclitaxel + 1 µM Elacridar | 4.07 | 483-fold |

Table 2: Reversal of Doxorubicin Resistance by Elacridar in Ovarian Cancer Cell Lines [5]

| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |

| A2780PR1 | Doxorubicin alone | 2033 | - |

| Doxorubicin + 0.1 µM Elacridar | 50.0 | 41-fold | |

| Doxorubicin + 1 µM Elacridar | 50.0 | 41-fold | |

| A2780PR2 | Doxorubicin alone | 6292 | - |

| Doxorubicin + 0.1 µM Elacridar | 62.1 | 101-fold | |

| Doxorubicin + 1 µM Elacridar | 62.1 | 101-fold |

Table 3: Reversal of Topotecan Resistance by Elacridar in Ovarian Cancer Cell Lines [1]

| Cell Line | Treatment | IC50 (ng/mL) | Fold Reversal of Resistance |

| A2780TR1 | Topotecan alone | 204.68 | - |

| Topotecan + 0.1 µM Elacridar | 18.81 | 10.88-fold | |

| Topotecan + 1 µM Elacridar | 15.29 | 13.65-fold | |

| Topotecan + 5 µM Elacridar | 12.05 | 16.98-fold | |

| A2780TR2 | Topotecan alone | 132.00 | - |

| Topotecan + 0.1 µM Elacridar | 19.11 | 6.91-fold | |

| Topotecan + 1 µM Elacridar | 11.11 | 11.88-fold | |

| Topotecan + 5 µM Elacridar | 7.61 | 17.59-fold |

In Vivo and Clinical Studies

Preclinical in vivo studies have shown that co-administration of Elacridar increases the plasma concentration and bioavailability of chemotherapeutic agents.[5] For instance, in mice, oral co-administration of Elacridar with paclitaxel and docetaxel significantly increased their plasma concentrations.[5]

Clinical trials have further substantiated these findings. A Phase I study in cancer patients demonstrated that Elacridar significantly increases the systemic exposure to orally administered topotecan, with the apparent oral bioavailability increasing from approximately 40% to over 97% with a 1000 mg dose of Elacridar.[6] Another study established that a 100 mg dose of Elacridar is sufficient to achieve complete oral bioavailability of topotecan.[7] The most common side effect observed in these trials was neutropenia.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the chemosensitizing effects of Elacridar.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of the chemotherapeutic agent alone or in combination with a fixed concentration of Elacridar (e.g., 0.1 µM or 1 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO per well.

-

Measure the absorbance at 540 nm with a reference wavelength of 650 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 values.[8]

P-glycoprotein Activity Assay (Flow Cytometry)

This assay measures the efflux pump activity of P-gp using fluorescent substrates like Rhodamine 123 or Calcein-AM.

Protocol using Rhodamine 123:

-

Harvest cancer cells and adjust the cell density to 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with or without Elacridar at the desired concentration for 30 minutes at 37°C.

-

Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1-20 µM and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in fresh PBS.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 507 nm, Emission: 529 nm). Increased fluorescence in Elacridar-treated cells indicates inhibition of P-gp-mediated efflux.[9]

Western Blot for P-glycoprotein Expression

This technique is used to detect and quantify the expression level of the P-gp protein.

Protocol:

-

Lyse treated and untreated cancer cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 7.5% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against P-gp (e.g., at a 1:400 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1-3 hours at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

Quantitative Real-Time PCR (Q-PCR) for MDR1 Gene Expression

Q-PCR is used to measure the expression level of the MDR1 gene, which encodes for P-gp.

Protocol:

-

Isolate total RNA from treated and untreated cancer cells using a suitable RNA purification kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform Q-PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.[1]

Signaling Pathways and Future Directions

The overexpression of ABC transporters is often linked to the activation of various intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[10][11] While Elacridar directly targets the efflux pumps, its downstream effects on these signaling pathways are an area of active investigation. Furthermore, the role of cancer stem cells (CSCs), which often exhibit high levels of ABC transporter expression, in drug resistance is a critical area of research.[12] Elacridar's ability to inhibit P-gp and BCRP may also sensitize CSCs to chemotherapy, offering a potential strategy to target this resilient cell population.

Future research should focus on elucidating the intricate connections between Elacridar-mediated ABC transporter inhibition and key oncogenic signaling pathways. Combination therapies involving Elacridar, conventional chemotherapeutics, and targeted signaling inhibitors may offer a powerful approach to overcoming MDR and improving patient outcomes.

Conclusion

This compound is a potent dual inhibitor of P-gp and BCRP that has demonstrated significant potential as a chemosensitizer in a variety of preclinical and clinical settings. Its ability to reverse multidrug resistance by increasing intracellular concentrations of anticancer drugs makes it a valuable tool in oncology research and a promising candidate for further clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer.

References

- 1. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. oaepublish.com [oaepublish.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A phase I, randomized, open-label, parallel-cohort, dose-finding study of elacridar (GF120918) and oral topotecan in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Elacridar Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacridar hydrochloride (GF120918A) is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2][3][4][5][6] These transporters are expressed in various tissues, including the intestine, liver, kidneys, and the blood-brain barrier, where they play a crucial role in limiting the absorption and distribution of a wide range of xenobiotics, including many therapeutic agents.[7][8][9][10] By inhibiting P-gp and BCRP, elacridar can significantly alter the pharmacokinetics of co-administered drugs, leading to increased oral bioavailability and enhanced penetration into sanctuary sites such as the central nervous system.[6][7][10][11][12] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its investigation.

Mechanism of Action

Elacridar functions by directly inhibiting the efflux activity of P-gp and BCRP.[7][10] P-glycoprotein, an ATP-dependent efflux pump, actively transports a broad range of substrates out of cells, thereby reducing their intracellular concentration.[7][10] Increased expression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR) in cancer.[7][10] Similarly, BCRP is another ABC transporter that contributes to MDR and limits the distribution of its substrates. Elacridar is thought to act as a non-competitive inhibitor, potentially by binding to an allosteric site on the transporters and modulating their ATPase activity, which is essential for substrate transport.[13][14]

The following diagram illustrates the inhibitory effect of Elacridar on P-gp and BCRP at the cellular level.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ELACRIDAR (PD008694, OSFCMRGOZNQUSW-UHFFFAOYSA-N) [probes-drugs.org]